
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is a complex peptide compound with a variety of applications in scientific research. This compound is known for its unique structure and properties, making it a subject of interest in fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product .
化学反应分析
Types of Reactions
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups. Substitution reactions can introduce new functional groups into the peptide chain, altering its properties and reactivity .
科学研究应用
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
- L-Methioninamide
- L-alanyl-L-phenylalanyl
- L-isoleucylglycyl
- L-methionyl
Uniqueness
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is unique due to its specific sequence and structure, which confer distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable tool in various research applications .
属性
CAS 编号 |
2807-80-9 |
|---|---|
分子式 |
C30H50ClN7O6S2 |
分子量 |
704.3 g/mol |
IUPAC 名称 |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C30H49N7O6S2.ClH/c1-6-18(2)25(37-29(42)23(36-27(40)19(3)31)16-20-10-8-7-9-11-20)30(43)33-17-24(38)34-22(13-15-45-5)28(41)35-21(26(32)39)12-14-44-4;/h7-11,18-19,21-23,25H,6,12-17,31H2,1-5H3,(H2,32,39)(H,33,43)(H,34,38)(H,35,41)(H,36,40)(H,37,42);1H/t18-,19-,21-,22-,23-,25-;/m0./s1 |
InChI 键 |
HKUYNVQBZHRXPA-QTLXFHDZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N.Cl |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



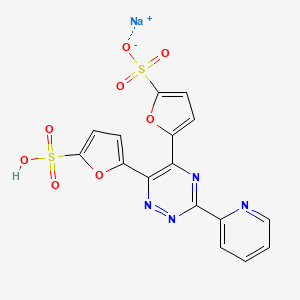
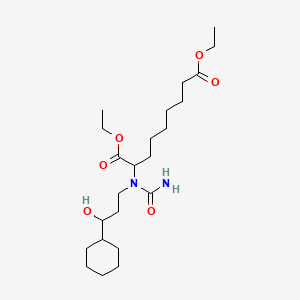
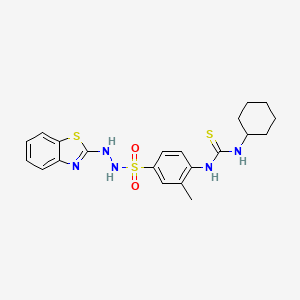

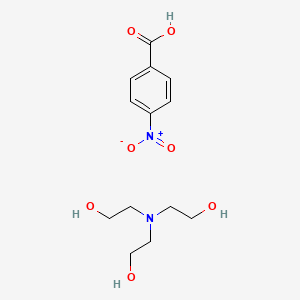


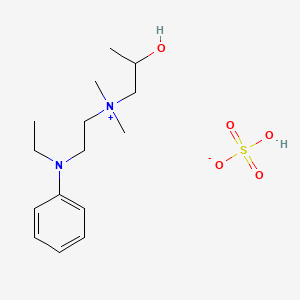
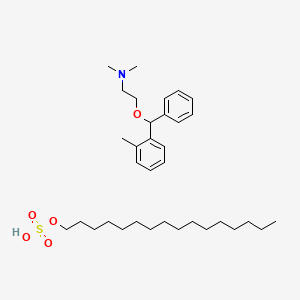
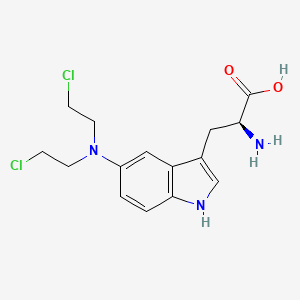
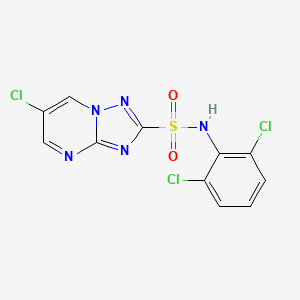
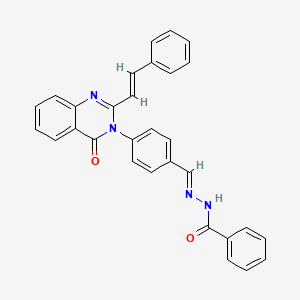
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
